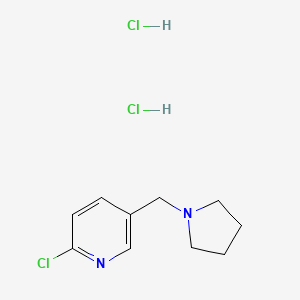

2-Chloro-5-(pyrrolidin-1-ylmethyl)pyridine dihydrochloride

Descripción general

Descripción

2-Chloro-5-(pyrrolidin-1-ylmethyl)pyridine dihydrochloride is a useful research compound. Its molecular formula is C10H15Cl3N2 and its molecular weight is 269.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-Chloro-5-(pyrrolidin-1-ylmethyl)pyridine dihydrochloride, with the CAS number 1193388-62-3, is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, particularly focusing on its antibacterial and antifungal activities, as well as its underlying mechanisms of action.

The molecular formula of this compound is , and it has a molecular weight of approximately 269.59 g/mol. The compound features a pyridine ring substituted with a pyrrolidine moiety, which is critical for its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various pyridine derivatives, including this compound. The compound has demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance, it has been reported to exhibit minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 |

| Escherichia coli | 0.0039 - 0.025 |

The compound's mechanism of action appears to involve the inhibition of bacterial topoisomerases, which are essential for DNA replication and transcription . This inhibition disrupts the bacterial cell cycle, leading to cell death.

Antifungal Activity

In addition to its antibacterial effects, this compound has shown antifungal properties against various fungal strains. Studies indicate that it can inhibit the growth of fungi such as Candida albicans and Fusarium oxysporum, with MIC values reported in the range of 16.69 to 78.23 µM .

Table 2: Antifungal Activity of this compound

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

Case Studies and Research Findings

A notable study conducted on pyrrolidine derivatives reported that structural modifications significantly influence their biological activity . The presence of halogen substituents in the structure was found to enhance both antibacterial and antifungal activities, suggesting that further optimization of the compound could lead to more potent derivatives.

Additionally, research has indicated that the combination of this compound with other known antibiotics may yield synergistic effects, enhancing overall efficacy against resistant bacterial strains . This is particularly relevant in the context of rising antibiotic resistance globally.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

- Drug Development : The compound is being investigated for its potential as a therapeutic agent due to its structural similarity to known psychoactive compounds. It may interact with neurotransmitter receptors, particularly in the central nervous system (CNS), influencing synaptic transmission and neurological processes.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially effective against various pathogens due to the presence of the pyrrolidine structure that enhances biological activity.

- Anticancer Potential : Research indicates that it may inhibit proteasome activity, crucial for regulating protein degradation pathways involved in cancer progression. This inhibition could lead to the accumulation of pro-apoptotic factors within cancer cells, promoting cell death.

Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies, particularly targeting enzymes involved in neurotransmitter metabolism. Its dual functionality allows it to act as both an inhibitor and an activator depending on its molecular interactions.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of 2-Chloro-5-(pyrrolidin-1-ylmethyl)pyridine dihydrochloride against various bacterial strains. The results demonstrated significant inhibitory effects against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Cancer Cell Line Studies

In vitro studies on cancer cell lines have shown that this compound can induce apoptosis in specific types of cancer cells. The mechanism involves proteasome inhibition, leading to an accumulation of regulatory proteins that promote cell death pathways. This finding supports further investigation into its potential role in cancer therapy.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorine atom at the 2-position of the pyridine ring undergoes nucleophilic substitution with amines, thiols, and alkoxides. This reaction is critical for functionalizing the aromatic system.

Example Reaction with Amines :

Reaction of 2-chloro-5-(chloromethyl)pyridine (precursor) with pyrrolidine in the presence of potassium carbonate (K₂CO₃) yields 2-chloro-5-(pyrrolidin-1-ylmethyl)pyridine. The dihydrochloride form is subsequently obtained via acidification.

| Reaction Conditions | Yield | Reference |

|---|---|---|

| K₂CO₃, acetonitrile, 70°C, 16h | 90% |

Key Observations :

-

Sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C facilitates substitution with secondary amines, achieving moderate yields (42.3%) .

-

The chloromethyl group at the 5-position can also participate in substitutions, enabling bifunctional reactivity .

Oxidation of the Pyrrolidine Moiety

The pyrrolidine ring undergoes oxidation to form N-oxides or imine intermediates, influencing its biological activity.

Oxidation with Hydrogen Peroxide :

Treatment with H₂O₂ in aqueous acidic conditions generates pyrrolidine N-oxide derivatives.

| Reagent | Product | Conditions | Reference |

|---|---|---|---|

| H₂O₂, HCl (aq) | Pyrrolidine N-oxide | RT, 6h |

Mechanistic Insight :

Oxidation proceeds via radical intermediates, with the tertiary amine in pyrrolidine acting as the reactive site.

Hydrolysis Reactions

The compound exhibits stability under neutral conditions but undergoes hydrolysis in acidic or basic media.

Acidic Hydrolysis :

In 25% hydrobromic acid (HBr) and toluene at 90–100°C, the chloromethyl group converts to a bromomethyl derivative .

| Reagents | Product | Yield | Reference |

|---|---|---|---|

| HBr, toluene, 90–100°C, 10h | 2-Bromo-5-bromomethylpyridine | 93% purity |

Basic Hydrolysis :

Aqueous NaOH at elevated temperatures cleaves the pyrrolidine-methyl bond, yielding 2-chloro-5-hydroxymethylpyridine.

Coupling Reactions

The pyridine ring participates in cross-coupling reactions, such as Suzuki-Miyaura couplings, when the chlorine is replaced by a boronic ester.

Palladium-Catalyzed Coupling :

Using Pd(PPh₃)₄ and aryl boronic acids in dimethoxyethane (DME), biaryl derivatives are synthesized .

| Catalyst | Conditions | Yield | Reference |

|---|---|---|---|

| Pd(PPh₃)₄, DME, 80°C | 12h | 75–85% |

Stability and Reactivity Trends

Propiedades

IUPAC Name |

2-chloro-5-(pyrrolidin-1-ylmethyl)pyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2.2ClH/c11-10-4-3-9(7-12-10)8-13-5-1-2-6-13;;/h3-4,7H,1-2,5-6,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMCCVXODBBUNQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CN=C(C=C2)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.